

head-to-head comparison of Alk-IN-26 and brigatinib

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Compound of Interest		
Compound Name:	Alk-IN-26	
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Head-to-Head Comparison: Alk-IN-26 and Brigatinib

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two anaplastic lymphoma kinase (ALK) inhibitors: **Alk-IN-26** and brigatinib. The available data indicates a significant disparity in the extent of characterization and potency between the two compounds.

Brigatinib is a potent, second-generation, FDA-approved ALK inhibitor with extensive preclinical and clinical data. In contrast, information on **Alk-IN-26** is sparse and primarily available through chemical suppliers, suggesting it is a research compound with significantly lower potency.

Biochemical and Cellular Activity

A stark contrast in inhibitory activity against ALK is evident from the available data. Brigatinib demonstrates potent inhibition of ALK in the low nanomolar range, whereas **Alk-IN-26** exhibits activity in the micromolar range, indicating a several thousand-fold difference in potency.

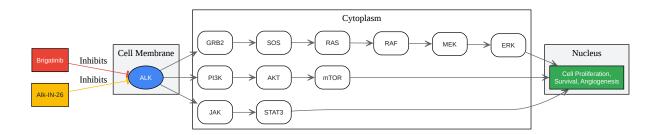


Compound	Target	IC50 (Biochemical Assay)	IC50 (Cellular Assay)	Cell Line
Brigatinib	Wild-Type ALK	0.6 nM[1][2]	10 nM[1][3]	Ba/F3
ROS1	1.9 nM[4]	18 nM	Ba/F3	
FLT3	2.1 nM[4]	148-158 nM	Ba/F3	_
Mutant EGFR (L858R)	1.5-2.1 nM[1]	211-489 nM	Ba/F3	_
Alk-IN-26	ALK	7.0 μΜ	Not Available	Not Available

Mechanism of Action and Signaling Pathway

Brigatinib is a potent, ATP-competitive inhibitor of ALK tyrosine kinase.[5] Its binding to the ATP pocket of ALK prevents autophosphorylation and activation of downstream signaling pathways crucial for cell proliferation and survival, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[6][7] This inhibition ultimately leads to apoptosis in ALK-driven cancer cells.

The precise mechanism of action for **Alk-IN-26** has not been extensively characterized in publicly available literature. As an ALK inhibitor, it is presumed to also compete with ATP for binding to the ALK kinase domain, thereby inhibiting its activity.





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Figure 1: Simplified ALK signaling pathway and points of inhibition by Brigatinib and Alk-IN-26.

Resistance Profile

Brigatinib has demonstrated efficacy against a wide range of ALK resistance mutations that confer resistance to first-generation inhibitors like crizotinib.[1][3] It is notably active against the L1196M gatekeeper mutation and maintains substantial activity against 17 different ALK mutants.[1][3] However, the G1202R mutation can confer resistance to brigatinib.[3]

There is no publicly available data on the resistance profile of **Alk-IN-26**.

ALK Mutation	Brigatinib Activity	Reference
L1196M	Active	[1]
G1202R	Reduced Activity	[3]
C1156Y	Active	[1]
F1174L	Active	[1]
R1275Q	Active	[1]

Experimental Protocols

Detailed experimental protocols for the characterization of brigatinib are available in the cited literature. Below are representative examples. Due to the lack of published studies, no detailed experimental protocols for **Alk-IN-26** can be provided.

Biochemical Kinase Inhibition Assay (Brigatinib)

Objective: To determine the in vitro inhibitory activity of brigatinib against ALK and other kinases.

Methodology:

Kinase assays were performed using a radiometric format with [y-33P]ATP.[1]



- Recombinant kinase domains of ALK, ROS1, FLT3, etc., were used.
- Brigatinib was serially diluted and incubated with the kinase, a suitable substrate peptide, and ATP.
- The reaction was allowed to proceed at room temperature for a specified time (e.g., 2 hours).
- The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.
- Radioactivity on the filter was measured using a scintillation counter to determine kinase activity.
- IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

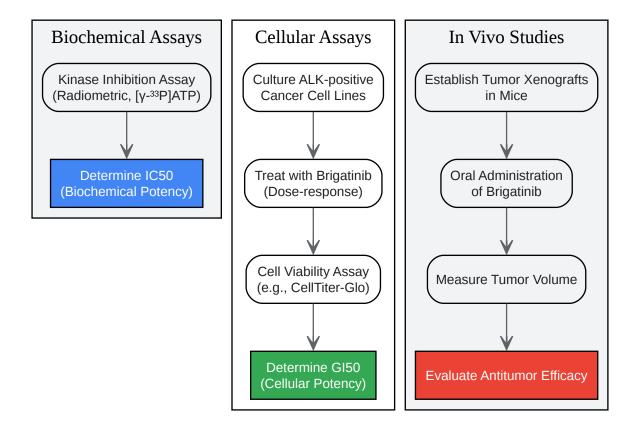
Cellular Proliferation Assay (Brigatinib)

Objective: To assess the effect of brigatinib on the proliferation of ALK-dependent cancer cell lines.

Methodology:

- ALK-positive cell lines (e.g., Karpas-299, H3122) were seeded in 96-well plates.[8]
- Cells were treated with increasing concentrations of brigatinib or vehicle control for 72 hours.
- Cell viability was assessed using a colorimetric assay such as CellTiter-Glo® or MTT.[8]
- The luminescence or absorbance was measured using a plate reader.
- GI50 (concentration for 50% growth inhibition) values were determined from the doseresponse curves.





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Figure 2: General experimental workflow for the preclinical evaluation of an ALK inhibitor like Brigatinib.

Conclusion

The comparison between Alk-IN-26 and brigatinib is significantly limited by the lack of publicly available, peer-reviewed data for Alk-IN-26. Based on the existing information, brigatinib is a highly potent and well-characterized ALK inhibitor with proven clinical efficacy. Alk-IN-26, with a reported IC50 in the micromolar range, is substantially less potent and appears to be a tool compound for research purposes with limited data to support further development in its current form. A comprehensive head-to-head comparison would necessitate the generation and publication of extensive biochemical, cellular, and in vivo data for Alk-IN-26.

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